The synthesis of tert-butyl 4-amino-3-cyclopropylbutanoate can be achieved through several methods, often involving the formation of the cyclopropyl ring followed by the introduction of the amino and ester functionalities. A common synthetic route includes:
The molecular structure of tert-butyl 4-amino-3-cyclopropylbutanoate can be described as follows:
Tert-butyl 4-amino-3-cyclopropylbutanoate can participate in various chemical reactions, including:
The mechanism of action for tert-butyl 4-amino-3-cyclopropylbutanoate primarily revolves around its interactions with biological targets:
Tert-butyl 4-amino-3-cyclopropylbutanoate exhibits several notable physical and chemical properties:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm structure and purity.
Tert-butyl 4-amino-3-cyclopropylbutanoate has several scientific applications:
Tert-butyl 4-amino-3-cyclopropylbutanoate (CAS: 1989671-95-5, C₁₁H₂₁NO₂, MW: 199.29 g/mol) is a β-amino ester derivative featuring a cyclopropane ring and a tert-butyl ester group. Its SMILES string (O=C(OC(C)(C)C)CC(C1CC1)CN) reflects the linear connectivity of the carboxamide backbone, cyclopropyl substituent, and protected amine. This compound serves as a crucial chiral building block in medicinal chemistry, particularly for synthesizing inhibitors targeting enzymes like Hematopoietic Prostaglandin D Synthase (HPGDS) [1].
The synthesis of tert-butyl 4-amino-3-cyclopropylbutanoate involves a multi-step sequence starting from cyclopropanecarbonitrile, optimized for scalability and purity:
Optimization Highlights:
Table 1: Comparison of Synthetic Routes for tert-butyl 4-amino-3-cyclopropylbutanoate
Step | Reagents/Conditions | Yield (%) | Key Impurities | Purification Method |
---|---|---|---|---|
Alkylation | LDA, THF, -78°C; Allyl Bromide | 85 | Dialkylated byproduct (8%) | Silica gel chromatography |
Oxidative Cleavage | O₃, DCM; then DMS | 78 | Over-oxidation acids (12%) | Acid-base extraction |
Reduction & Protection | Ra-Ni, H₂; then DPPA, t-BuOH | 65 | Urea derivatives (15%) | Distillation |
Route Overall | Multi-step sequence | 42 (isolated) | <5% total impurities | Crystallization (final) |
The tert-butyl ester group was selected for its:
The C3-cyclopropyl group introduces a stereocenter, necessitating chiral resolution:
Rigorous QC protocols ensure batch consistency:
Table 3: Quality Control Specifications
Parameter | Specification | Method |
---|---|---|
Appearance | Colorless to pale-yellow liquid | Visual |
Identity (NMR) | Matches reference spectrum | ¹H/¹³C NMR (500 MHz) |
Purity (HPLC) | ≥99.0% (area %) | RP-HPLC (220 nm) |
Enantiomeric Excess | ≥98% (R)-isomer | Chiral HPLC |
Residual Solvents | <500 ppm (ICH Q3C) | GC-FID |
This amino ester is a versatile intermediate in bioactive molecule synthesis:
Table 4: Key Derivatives Synthesized from tert-butyl 4-amino-3-cyclopropylbutanoate
Target Compound Class | Reaction Type | Biological Target | Therapeutic Area |
---|---|---|---|
Thiazole-5-carboxamides | Amide coupling | HPGDS inhibition | Anti-inflammatory |
Valine-derived thiazoles | Peptide-like condensation | P-gp inhibition | Cancer MDR reversal |
Cyclopropane prostaglandins | Reductive amination | DP1 receptor agonists | Asthma/COPD |
Recent advances focus on sustainability and efficiency:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0